molecular formula C23H32ClNO2 B3270960 alpha-Acetylmethadol hydrochloride CAS No. 53757-35-0

alpha-Acetylmethadol hydrochloride

Cat. No.: B3270960
CAS No.: 53757-35-0
M. Wt: 390 g/mol
InChI Key: UXBPQRGCVJOTNT-TVNLMDKXSA-N
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Description

. It is structurally similar to methadone and is used primarily in the treatment of opioid addiction. Alpha-Acetylmethadol Hydrochloride is a Schedule I controlled substance in the United States, indicating its high potential for abuse and dependence.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Acetylmethadol Hydrochloride is synthesized through a series of chemical reactions starting from benzene derivatives. The reaction conditions typically require the use of strong bases and organic solvents under controlled temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Alpha-Acetylmethadol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.

Scientific Research Applications

Alpha-Acetylmethadol Hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying opioid receptor interactions.

  • Biology: Research on its effects on the central nervous system helps in understanding opioid addiction and tolerance.

  • Medicine: It is used in the treatment of opioid addiction and as a tool for studying pain management.

  • Industry: Its synthesis and production processes are studied to improve efficiency and reduce environmental impact.

Mechanism of Action

Alpha-Acetylmethadol Hydrochloride is similar to other synthetic opioids such as methadone, levomethadyl acetate, and buprenorphine. it is unique in its chemical structure and pharmacokinetic properties, which contribute to its prolonged duration of action and reduced potential for abuse compared to other opioids.

Comparison with Similar Compounds

  • Methadone

  • Levomethadyl Acetate

  • Buprenorphine

Properties

IUPAC Name

[(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-TVNLMDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53757-35-0
Record name alpha-Acetylmethadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053757350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-ACETYLMETHADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SA3GLL5HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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